N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(p-tolyl)methanesulfonamide
Description
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(p-tolyl)methanesulfonamide is a synthetic benzoxazepine derivative characterized by a 1,4-oxazepine core fused to a benzo[b] ring system. The compound features an allyl group at position 5, geminal dimethyl groups at position 3, and a 4-oxo moiety. The sulfonamide substituent at position 8 includes a p-tolyl (4-methylphenyl) group, distinguishing it from structurally related analogs.
Its synthesis likely follows established protocols for benzoxazepine sulfonamides, involving palladium-catalyzed cross-coupling or nucleophilic substitution reactions, as seen in related compounds.
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)-1-(4-methylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S/c1-5-12-24-19-11-10-18(13-20(19)28-15-22(3,4)21(24)25)23-29(26,27)14-17-8-6-16(2)7-9-17/h5-11,13,23H,1,12,14-15H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKZQXHPIXGNGMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(p-tolyl)methanesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be summarized as follows:
- Molecular Formula : C25H32N2O4S
- Molecular Weight : 456.6 g/mol
- IUPAC Name : this compound
Anticancer Properties
Research indicates that compounds similar to N-(5-allyl...methanesulfonamide exhibit significant anticancer properties. A study demonstrated that derivatives of oxazepine compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis through the activation of the caspase pathway. The specific pathways involved include the mitochondrial pathway and the extrinsic apoptotic pathway .
Antimicrobial Activity
N-(5-allyl...methanesulfonamide) has also shown promising antimicrobial activity. In vitro studies reveal that the compound can inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with protein synthesis.
Anti-inflammatory Effects
The compound's anti-inflammatory potential has been evaluated in various models. It has been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-induced macrophages. This suggests that it may have therapeutic applications in treating inflammatory diseases .
The biological activities of N-(5-allyl...methanesulfonamide) are attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism.
- Modulation of Signaling Pathways : It affects pathways such as PI3K/Akt and MAPK, which are crucial for cell survival and proliferation.
- Induction of Oxidative Stress : By increasing reactive oxygen species (ROS) levels, it may lead to enhanced apoptosis in cancer cells.
Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal assessed the anticancer efficacy of oxazepine derivatives similar to N-(5-allyl...methanesulfonamide). The results indicated a significant reduction in tumor size in xenograft models treated with the compound compared to controls .
Study 2: Antimicrobial Testing
In another investigation focusing on antimicrobial properties, N-(5-allyl...methanesulfonamide) was tested against various pathogens. The results showed that it had a minimum inhibitory concentration (MIC) lower than that of standard antibiotics for certain strains, indicating its potential as an alternative antimicrobial agent .
Summary Table of Biological Activities
Scientific Research Applications
Case Studies
A study evaluated the cytotoxic effects of several synthesized compounds on MDA-MB-231 cells. The most effective compounds had IC50 values significantly lower than traditional chemotherapeutics like doxorubicin, suggesting a potential for developing new anticancer drugs based on this compound's structure .
| Compound | Structure | IC50 (µM) |
|---|---|---|
| 4g | - | 5.98 ± 2.25 |
| 4i | - | 9.40 ± 1.45 |
| Doxorubicin | - | 0.2 ± 0.1 |
Potential in Neurological Disorders
The oxazepin structure is known for its neuroprotective properties. Research indicates that derivatives of this compound may offer protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .
Experimental Findings
In vitro studies have shown that similar compounds can enhance neuronal survival under stress conditions, suggesting their potential application in treating conditions like Alzheimer's disease and Parkinson's disease.
Broad-Spectrum Efficacy
Compounds with the oxazepin moiety have demonstrated antimicrobial properties against various pathogens. This includes both bacterial and fungal strains, making them candidates for further development as antimicrobial agents .
Research Insights
Studies have reported that modifications to the methanesulfonamide group can enhance the antimicrobial efficacy of these compounds, suggesting a pathway for optimizing their therapeutic potential.
Pharmacological Modifications
The unique structural features of N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(p-tolyl)methanesulfonamide allow for various pharmacomodulations aimed at improving bioavailability and specificity towards target receptors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The target compound belongs to a family of benzoxazepine sulfonamides with variations in the sulfonamide aryl group and core ring substitutions. Below is a comparative analysis of key analogs:
Key Observations:
- Substituent Influence : The p-tolyl group in the target compound introduces steric bulk and electron-donating effects compared to electron-withdrawing groups (e.g., 2-chlorophenyl in , 2,5-difluorophenyl in ). These differences may modulate binding affinity in target proteins or metabolic stability.
- Core Ring System: The benzo[b] vs.
- Synthetic Accessibility : Higher yields (e.g., 87–88% for compound 25) correlate with less sterically demanding substituents (e.g., isopropyl vs. oxetan-3-yl), suggesting that bulkier groups may hinder reaction efficiency.
Q & A
Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
